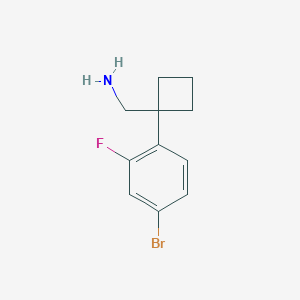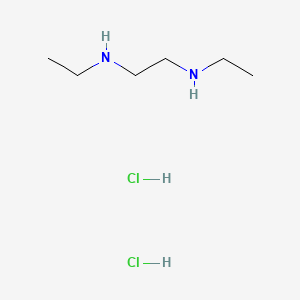![molecular formula C12H15N3O B11730528 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11730528.png)
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a suitable amine, such as 1,3-dimethyl-1H-pyrazole.
Phenol Attachment: The final step involves the attachment of the phenol group to the aminomethylated pyrazole through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Phenol: A basic phenolic compound with similar reactivity.
Aminomethylphenol: A compound with a similar aminomethyl linkage but lacking the pyrazole ring.
Uniqueness
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to its combination of a pyrazole ring, aminomethyl linkage, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI-Schlüssel |
DZGRCKJFRATWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730459.png)
![4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11730475.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730499.png)
![tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate](/img/structure/B11730505.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730510.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)

![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
![1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730536.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
